4-(4-bromophenyl)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-4-oxobutanoic acid
Description
4-(4-Bromophenyl)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-4-oxobutanoic acid is a pyrazoline-derived compound characterized by a 4-oxobutanoic acid backbone, a 4-bromophenyl substituent, and a 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazolyl moiety. The bromophenyl group enhances molecular polarizability and influences intermolecular interactions, while the methyl group on the pyrazoline ring contributes to steric effects.
Structural confirmation for such compounds typically employs $ ^1 \text{H} $ NMR, $ ^{13}\text{C} $ NMR, and HRMS, as demonstrated in and .
Properties
IUPAC Name |
4-(4-bromophenyl)-2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4/c1-12-18(19(25)23(22-12)15-5-3-2-4-6-15)16(20(26)27)11-17(24)13-7-9-14(21)10-8-13/h2-10,16,18H,11H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUSFVWQNHUXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(CC(=O)C2=CC=C(C=C2)Br)C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties. A study highlighted its effectiveness against various bacterial strains and fungi, suggesting that modifications to its structure can enhance these properties:
| Compound | Activity Against | Inhibition Percentage |
|---|---|---|
| Compound A | Aspergillus fumigatus | 96.5% |
| Compound B | Helminthosporium sativum | 93.7% |
| Compound C | Bacillus subtilis | 37.6% |
| Compound D | Pseudomonas aeruginosa | 33.2% |
These findings indicate that the structural features of this compound may be optimized for improved antimicrobial efficacy .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a case study demonstrated that the compound effectively reduced the viability of breast cancer cells by inducing oxidative stress .
Agricultural Applications
In agriculture, the compound's potential as a pesticide or herbicide has been explored due to its biological activity against plant pathogens. Research findings suggest that similar pyrazole derivatives can inhibit the growth of harmful fungi in crops, leading to increased yields and reduced reliance on traditional chemical pesticides .
Material Science Applications
The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of new polymers or coatings with enhanced properties such as thermal stability and chemical resistance. Preliminary studies indicate that incorporating this compound into polymer matrices can improve mechanical properties and durability .
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Key Observations:
Positional Isomerism: The 2-chlorophenyl group in introduces steric hindrance compared to para-substituted analogs, affecting molecular packing and solubility. Heterocyclic Moieties: The quinolinyl group in compound 24 and triazolyl group in compound 4 introduce π-π stacking capabilities, absent in the target compound.
Synthesis and Purity :
- Yields for brominated compounds (e.g., 86% for 24 ) are generally higher than chlorinated analogs (22–27% for 25 and 26 ), suggesting bromine’s electron-withdrawing nature stabilizes intermediates.
- Purity across analogs exceeds 94% via HPLC, critical for pharmacological applications .
Therapeutic Potential: Chloro/bromo isostructural pairs (e.g., compounds 4 and 5 in ) exhibit antimicrobial activity, highlighting halogen-dependent bioactivity .
Physicochemical and Spectroscopic Comparisons
- NMR Shifts: The target compound’s methyl group on the pyrazoline ring would resonate near δ 2.1–2.5 ppm ($ ^1 \text{H} $), similar to compound 23 (δ 2.3 ppm for methyl). Quinolinyl protons in compound 24 appear downfield (δ 7.5–8.5 ppm) due to aromatic anisotropy, absent in the target compound.
- Molecular Weight and Solubility: Higher molecular weight in quinolinyl-containing compounds (e.g., 24 at 534 g/mol) reduces aqueous solubility compared to the target compound (~453 g/mol).
Computational and Structural Characterization
Biological Activity
4-(4-bromophenyl)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-4-oxobutanoic acid, also known as DQP-1105, is a compound that has garnered attention due to its potential biological activities, particularly as an antagonist of NMDA receptors. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula for DQP-1105 is with a molecular weight of 420.26 g/mol. It has a melting point of approximately 230 °C when dissolved in ethanol . The compound features a complex structure that contributes to its biological properties.
DQP-1105 acts primarily as a noncompetitive antagonist of NMDA receptors, specifically targeting GluN2C and GluN2D subunits with approximately 50-fold selectivity over GluN2A and GluN2B subunits. This selectivity is crucial for developing pharmacological tools that can modulate the activity of specific NMDA receptor subtypes involved in various neurological conditions .
Antagonistic Effects
Research indicates that DQP-1105 inhibits NMDA receptor-mediated responses by binding to the receptor in a manner that prevents glutamate from activating the channel. This inhibition is significant in contexts such as neuroprotection and the treatment of conditions like Parkinson's disease and schizophrenia, where glutamate dysregulation is implicated .
Cytotoxicity Studies
In vitro studies have demonstrated that DQP-1105 exhibits varying degrees of cytotoxicity against different cell lines. The structure-activity relationship (SAR) indicates that modifications to the compound can enhance or reduce its cytotoxic effects. For instance, derivatives with electron-withdrawing groups tend to show higher cytotoxic activity compared to those with electron-donating groups .
Case Studies
Several case studies highlight the biological relevance of DQP-1105:
- Study on Neuroprotection : A study explored the neuroprotective effects of DQP-1105 in models of excitotoxicity. The compound significantly reduced neuronal death induced by excessive glutamate levels, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
- Antimicrobial Activity : In another investigation, derivatives of pyrazole compounds similar to DQP-1105 were tested for antimicrobial properties. Results indicated promising activity against various bacterial strains, reinforcing the need for further exploration into its pharmacological applications .
Research Findings Overview
The following table summarizes key findings from various studies on DQP-1105:
Q & A
Basic: What synthetic routes are recommended for preparing this compound and its analogs?
Methodological Answer:
The compound and its analogs are synthesized via a multi-step protocol involving cyclization and coupling reactions. Key steps include:
- General Procedure G : Used to couple intermediates (e.g., quinolin-3-yl derivatives with substituted pyrazolines) under reflux conditions in dichloromethane or methanol .
- Purification : Flash column chromatography with eluents like 10% methanol/dichloromethane ensures >95% purity (HPLC-confirmed) .
- Yield Optimization : Reaction yields (22–86%) depend on substituent reactivity; bromophenyl groups exhibit higher stability during coupling compared to chlorophenyl analogs .
Advanced: How can discrepancies in NMR data for pyrazoline derivatives be resolved?
Methodological Answer:
Discrepancies in and NMR shifts often arise from conformational flexibility or substituent electronic effects. Strategies include:
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations) .
- X-ray Crystallography : Resolve ambiguities by determining solid-state structures (e.g., dihedral angles of the pyrazoline ring) .
- 2D NMR : Use HSQC and HMBC to assign overlapping proton environments, particularly for diastereotopic hydrogens in the 4,5-dihydropyrazole moiety .
Basic: What purification techniques ensure high purity of this compound?
Methodological Answer:
- Flash Chromatography : Employ gradient elution (e.g., 5–10% methanol in dichloromethane) to separate byproducts .
- Recrystallization : Use ethanol or acetonitrile to isolate crystalline solids with >94% purity (validated by HPLC) .
- HPLC Analysis : Monitor purity using C18 columns with UV detection at 254 nm; retention times vary with substituent polarity .
Advanced: What strategies elucidate structure-activity relationships (SAR) for NMDA receptor antagonism?
Methodological Answer:
- Pharmacophore Modeling : Identify critical moieties (e.g., 4-oxobutanoic acid chain, bromophenyl group) using comparative molecular field analysis (CoMFA) .
- In Vitro Assays : Measure IC values in HEK293 cells expressing GluN1/GluN2B receptors; DQP-1105 (a structural analog) shows non-competitive antagonism with IC = 0.8 µM .
- Substituent Scanning : Replace bromophenyl with fluorophenyl or chlorophenyl to assess steric/electronic effects on receptor binding .
Basic: What spectroscopic methods confirm the compound’s molecular structure?
Methodological Answer:
- and NMR : Assign peaks for the 4-oxobutanoic acid chain (δ ~2.8–3.2 ppm for CH) and pyrazoline ring protons (δ ~3.5–4.5 ppm) .
- HRMS : Confirm molecular formula (e.g., CHBrNO requires [M+H] = 427.0321) with <2 ppm error .
- IR Spectroscopy : Identify carbonyl stretches (ν ~1700 cm for ketone and acid groups) .
Advanced: How do halogen substituents influence pharmacological profiles?
Methodological Answer:
- Bromophenyl vs. Fluorophenyl : Bromine enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration, while fluorine increases metabolic stability via reduced CYP450 interactions .
- Activity Trends : Bromophenyl derivatives exhibit higher NMDA receptor affinity (K = 120 nM) compared to chlorophenyl analogs (K = 220 nM) due to enhanced hydrophobic interactions .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential inhalation hazards from fine powders .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can computational methods predict binding affinity to NMDA receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with the GluN1 ligand-binding domain (LBD); prioritize poses with hydrogen bonds to Arg499 and hydrophobic contacts to Phe735 .
- MD Simulations : Run 100-ns trajectories to assess stability of the pyrazoline ring in the receptor’s allosteric pocket .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., -Br to -Cl) to prioritize synthetic targets .
Basic: How can reaction yields be optimized during synthesis?
Methodological Answer:
- Solvent Selection : Use anhydrous DMF for moisture-sensitive steps to minimize side reactions .
- Catalysis : Add 1 mol% DMAP to accelerate acylations, improving yields by 15–20% .
- Temperature Control : Maintain reflux at 80°C during cyclization to prevent decomposition of the 4,5-dihydropyrazole intermediate .
Advanced: What experimental approaches validate non-competitive NMDA antagonism?
Methodological Answer:
- Patch-Clamp Electrophysiology : Demonstrate voltage-independent inhibition in the presence of saturating glutamate/glycine .
- Schild Analysis : Confirm non-competitive behavior via unchanged EC for glutamate with increasing antagonist concentration .
- Radioligand Displacement : Use MK-801 to rule out competitive binding at the phencyclidine site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
